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2-Butyl-2-ethylbutane-1,3-diol - 2050-83-1

2-Butyl-2-ethylbutane-1,3-diol

Catalog Number: EVT-14876651
CAS Number: 2050-83-1
Molecular Formula: C10H22O2
Molecular Weight: 174.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Butyl-2-ethyl-1,3-propanediol, also known as BEPD, is a chemical compound with the molecular formula C9H20O2C_9H_{20}O_2 and a molecular weight of 160.25 g/mol. This compound is characterized by its white crystalline powder form and is primarily utilized in the synthesis of polyesters and various industrial applications. The compound has gained attention for its unique properties that enhance the performance of materials in which it is incorporated.

Source

The primary sources for 2-butyl-2-ethyl-1,3-propanediol include chemical manufacturers specializing in specialty chemicals. Notable producers include Chisso, Kyowa Hakko, and Perstorp, with an estimated global production of around 10,000 tons annually . The compound can be synthesized through various chemical processes involving precursor materials such as 2-ethylhexanal and formaldehyde.

Classification

2-Butyl-2-ethyl-1,3-propanediol is classified as a diol, specifically an asymmetric hydrophobic diol. It is categorized under alcohols due to the presence of hydroxyl (-OH) functional groups in its structure. This classification allows it to participate in multiple chemical reactions typical of alcohols and diols.

Synthesis Analysis

Methods

The synthesis of 2-butyl-2-ethyl-1,3-propanediol can be achieved through several methods:

  1. Aldol Addition followed by Cannizzaro Reaction: This method involves the reaction of 2-ethylhexanal with formaldehyde in the presence of a hydroxide catalyst (usually an alkali or alkaline earth metal hydroxide). The aldol addition forms an intermediate product, which is then subjected to a Cannizzaro-type disproportionation reaction .
    • Reaction Conditions: The reaction typically occurs at elevated temperatures with careful control over the addition rate of the base catalyst to manage the exothermic nature of the reaction. The reaction mixture is usually allowed to react for about four hours to ensure complete conversion .
  2. Hydroxymethylation followed by Hydrogenation: This classical method involves hydroxymethylation of suitable aldehydes followed by hydrogenation to yield the final product .

Technical Details

The process is highly efficient, often yielding over 90% of the desired product from the starting materials. Post-reaction purification typically involves distillation under reduced pressure to separate BEPD from byproducts and unreacted materials .

Molecular Structure Analysis

Structure

The molecular structure of 2-butyl-2-ethyl-1,3-propanediol features two hydroxyl groups attached to a carbon chain that branches at the second carbon atom. This structural configuration contributes to its unique chemical properties.

Data

  • Molecular Formula: C9H20O2C_9H_{20}O_2
  • Molecular Weight: 160.25 g/mol
  • CAS Number: 115-84-4
  • Appearance: White crystalline powder .
Chemical Reactions Analysis

Reactions

2-butyl-2-ethyl-1,3-propanediol participates in various chemical reactions typical for diols:

  1. Esterification: BEPD can react with carboxylic acids to form esters, which are important in producing polyesters.
  2. Polycondensation: It undergoes bulk polycondensation with diacid monomers (like terephthalic acid) to yield copolymers such as poly(ethylene terephthalate), enhancing properties like flexibility and hydrolytic stability .

Technical Details

The reactions involving BEPD are generally characterized by their high efficiency and favorable kinetics due to the stability imparted by its branched structure.

Mechanism of Action

Process

The mechanism through which 2-butyl-2-ethyl-1,3-propanediol exerts its effects in applications such as polymer production involves:

  1. Chain Extension: In polyurethane applications, BEPD acts as a chain extender that enhances the clarity and flexibility of elastomers.
  2. Improved Solubility: Its structure allows for better solubility in styrene-based systems, making it valuable in coatings and adhesives.

Data

The incorporation of BEPD into polyester formulations results in improved performance characteristics such as lower viscosity and enhanced outdoor durability due to reduced crystallinity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Melting Point: Generally reported around 50 °C
  • Solubility: Soluble in organic solvents; limited solubility in water due to hydrophobic nature.

Chemical Properties

BEPD exhibits typical chemical properties associated with diols:

  1. Hydroxyl Reactivity: The hydroxyl groups allow for hydrogen bonding, influencing physical properties like boiling point and viscosity.
  2. Stability: The branched structure contributes to thermal stability during processing.
Applications

Scientific Uses

The applications of 2-butyl-2-ethyl-1,3-propanediol span several industries:

  1. Polyester Synthesis: Used extensively as a coglycol in producing durable solventborne polyester paints that exhibit high clarity and shelf life.
  2. Coatings and Adhesives: Its unique properties make it suitable for UV-curable coatings, improving adhesion on low-energy substrates.
  3. Lubricants and Emulsifying Agents: BEPD finds use in formulations requiring enhanced lubricity and emulsification properties due to its hydrophobic nature .
Synthetic Pathways and Optimization of 2-Butyl-2-ethylbutane-1,3-diol

Aldol-Cannizzaro Tandem Reaction Mechanisms

The industrial synthesis of 2-butyl-2-ethylbutane-1,3-diol (BEPD) predominantly employs a tandem aldol condensation-Cannizzaro reaction sequence. This process initiates with the aldol addition of 2-ethylhexanal and formaldehyde, forming the aldol adduct 2-butyl-2-ethyl-3-hydroxypropanal. Subsequent Cannizzaro disproportionation under strong alkaline conditions yields the target diol and formate salt as a coproduct. The reaction mechanism proceeds as follows:

  • Aldol Step: Base-catalyzed nucleophilic attack of 2-ethylhexanal enolate on formaldehyde generates the hydroxymethylated aldol adduct [3].
  • Cannizzaro Step: The adduct undergoes hydroxide-mediated disproportionation, where one aldehyde group oxidizes to carboxylate (formate) while the other reduces to the primary alcohol, forming the diol structure [3] [10].

Key byproducts include sodium formate (from disproportionation) and aldol dehydration products arising from incomplete reduction. The exothermic nature of these reactions necessitates precise thermal control, as uncontrolled temperature spikes exceeding 50°C can promote resinification and reduce diol yields below 85% [3].

Table 1: Key Intermediates and Byproducts in Aldol-Cannizzaro Synthesis

Reaction StagePrimary IntermediateMajor ByproductsFormation Condition
Aldol Condensation2-Butyl-2-ethyl-3-hydroxypropanalUnreacted aldehydesLow base concentration
Cannizzaro DisproportionationDiol-formate ion pairAldol dehydration resinsElevated temperature (>50°C)
Product IsolationCrude BEPDSodium formate saltsAqueous workup

Phase-Transfer Catalysis in Hydroxide-Mediated Synthesis

Phase-transfer catalysts (PTCs) significantly enhance the efficiency of BEPD synthesis by mitigating the interfacial limitations between aqueous alkali hydroxides and organic aldehyde phases. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) facilitate hydroxide ion transfer into the organic phase, accelerating the rate-determining Cannizzaro step [3]. This catalysis enables:

  • Reduced reaction time (from 12h to 4–6h at 40–45°C)
  • Lower alkali hydroxide requirements (25–30 wt% NaOH vs. 40–50 wt% in uncatalyzed systems)
  • Improved selectivity (>92% diol purity vs. 85–88% without PTC) [3]

Solvent-free PTC systems demonstrate particular advantages by eliminating organic solvent recovery costs. However, catalyst stability constraints emerge above 60°C, where Hofmann degradation of quaternary ammonium species releases trialkylamines and compromises catalytic efficiency. Optimal PTC loading ranges from 0.5–1.5 mol% relative to 2-ethylhexanal to balance cost and performance [3] [10].

Continuous vs. Semi-Batch Process Engineering for Yield Maximization

BEPD production employs two primary reactor configurations: semi-batch stirred-tank reactors (STRs) and emerging continuous flow systems.

Semi-Batch STRs dominate existing production, handling 10,000 tonnes annually worldwide [3]. Key operational parameters include:

  • Gradual formaldehyde addition (over 2–3 hours) to control aldol exotherm
  • Post-addition holding at 45–50°C for 1–2 hours to complete disproportionation
  • Achievable yields: 86–89% at industrial scale [3] [10]

Continuous processes remain experimental but offer theoretical advantages:

  • Plug-flow reactors (PFRs) enable precise thermal control through segmented temperature zones (aldol: 30–35°C; Cannizzaro: 45–50°C)
  • Microreactor systems enhance mass transfer in multiphase mixtures, potentially boosting yields to 92–95%
  • Current barriers include catalyst leaching and fouling during extended operation [4]

Table 2: Performance Comparison of Reactor Configurations

ParameterSemi-Batch STRContinuous PFR (Experimental)
Temperature ControlModerate (hotspot risk)Excellent (zoned heating/cooling)
Throughput Capacity5–8 tonnes/day15–20 tonnes/day (projected)
Typical Diol Yield86–89%90–93% (lab-scale)
Byproduct Formation8–12%5–7%
Scale-up FeasibilityEstablishedLimited industrial data

Role of Alkali Metal Hydroxides in Reaction Kinetics and Byproduct Suppression

Alkali metal hydroxides serve dual roles as reaction catalysts and disproportionation reagents. Their efficacy follows the reactivity order: KOH > NaOH > LiOH, governed by cation nucleophilicity and solubility:

  • Sodium hydroxide (40–50%): Industry standard offering optimal cost-performance balance; achieves 88% yield but generates 0.5–1.0% formate byproducts requiring separation [3] [10]
  • Potassium hydroxide (30–35%): Higher solubility reduces viscous phase formation, suppressing aldol dehydration byproducts by 30–40% vs. NaOH; however, 25% cost premium limits adoption [3]
  • Calcium hydroxide: Investigated for reduced formate coproduction but exhibits slow kinetics (72h reaction time) and yields <80% [3]

Critical process considerations include:

  • Hydroxide concentration optimization: Below 30 wt%, aldol kinetics become rate-limiting; above 55 wt%, emulsion stability degrades, increasing diol hydrolysis
  • Byproduct management: Formate salts (HCOO⁻M⁺) precipitate during acidification but contaminate diol if not removed before crystallization [3]

Table 3: Alkali Hydroxide Performance in BEPD Synthesis

HydroxideConcentration (wt%)Reaction Time (h)Diol Yield (%)Formate Byproduct (wt%)
NaOH40–505–786–894.2–5.0
KOH30–354–689–923.0–3.8
Ca(OH)₂20–2570–7575–791.5–2.0

Solvent Systems and Homogenization Strategies in Multi-Phase Reactions

Reaction heterogeneity poses significant challenges due to immiscibility of 2-ethylhexanal (log P = 3.8) in aqueous alkali. Solvent selection focuses on polar aprotic solvents and emulsion stabilization:

Solvent Systems:

  • Water: Simplest medium but limited aldehyde solubility (≤15%) necessitates vigorous agitation [3]
  • Toluene: Enhances organic phase solubility; enables azeotropic water removal but requires strict oxygen exclusion to prevent aldehyde oxidation [10]
  • Solvent-free PTC: Preferred industrially; combines TBAB with high-shear mixing (500–1000 rpm) to create metastable emulsions [3]

Homogenization Technologies:

  • Rotor-stator mixers: Generate droplet sizes <50 µm, improving mass transfer coefficients by 3–5× vs. propeller agitators
  • Ultrasound-assisted (20–40 kHz): Reduces reaction time 30% but faces scalability limitations beyond 500L batches [10]
  • Static mixers in PFRs: Provide consistent shear without moving parts; ideal for continuous processing but vulnerable to salt deposition [4]

Optimal solvent-free operation achieves near-quantitative aldehyde conversion when interfacial area exceeds 500 m²/m³, attainable through advanced dispersion techniques [3] [10].

Properties

CAS Number

2050-83-1

Product Name

2-Butyl-2-ethylbutane-1,3-diol

IUPAC Name

2-butyl-2-ethylbutane-1,3-diol

Molecular Formula

C10H22O2

Molecular Weight

174.28 g/mol

InChI

InChI=1S/C10H22O2/c1-4-6-7-10(5-2,8-11)9(3)12/h9,11-12H,4-8H2,1-3H3

InChI Key

SKGQUQWUJKXSBS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)(CO)C(C)O

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